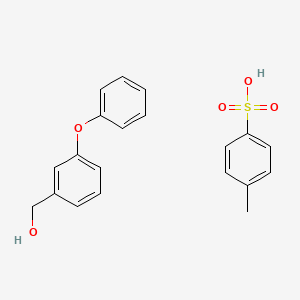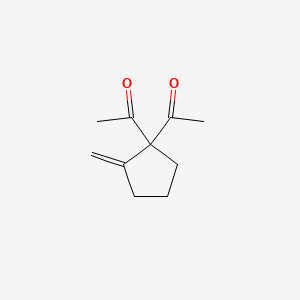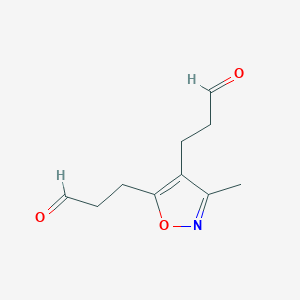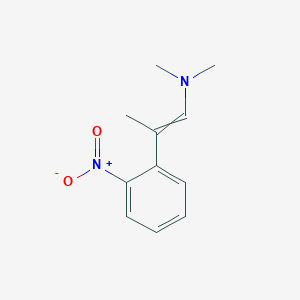![molecular formula C34H44S4 B14386788 4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole CAS No. 88215-32-1](/img/structure/B14386788.png)
4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole is a complex organic compound known for its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole typically involves multi-step organic reactions. The process begins with the preparation of the octylphenyl intermediates, followed by the formation of the dithiole rings. Common reagents used in these reactions include octylphenyl bromide, sodium sulfide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reagents and intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiole rings into thiol groups.
Substitution: The octylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole involves its interaction with molecular targets through its dithiole rings and octylphenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to undergo redox reactions and form stable intermediates plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dioctyldiphenylamine: Known for its use as an antioxidant in rubbers and lubricants.
4-(4-Octylphenyl)-4-oxobutanoic acid: Utilized in life science research for its unique chemical properties.
Uniqueness
4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole stands out due to its combination of octylphenyl groups and dithiole rings, which confer unique chemical reactivity and potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
88215-32-1 |
|---|---|
Molekularformel |
C34H44S4 |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
4-(4-octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole |
InChI |
InChI=1S/C34H44S4/c1-3-5-7-9-11-13-15-27-17-21-29(22-18-27)31-25-35-33(37-31)34-36-26-32(38-34)30-23-19-28(20-24-30)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3 |
InChI-Schlüssel |
LDAWOEDKWZFBNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=C(C=C4)CCCCCCCC)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



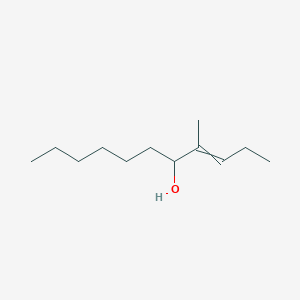
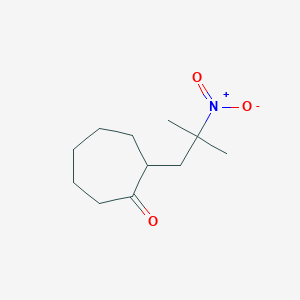
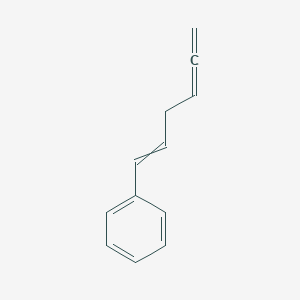
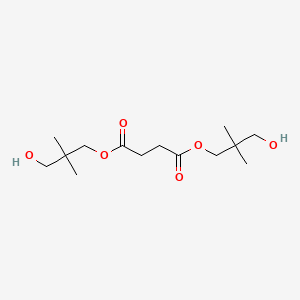
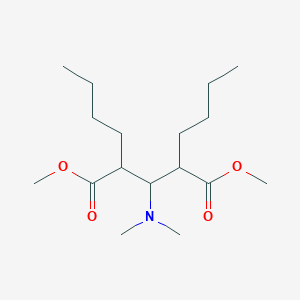
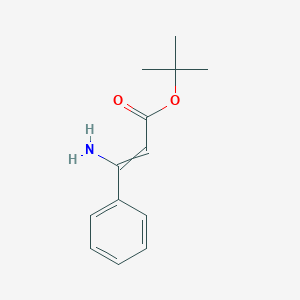

![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

